1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

FPRL1 agonist inflammation resolution medicinal chemistry

This compound is a chiral pyrrolidinyl-urea FPRL1 agonist for probing biased signaling. Its dual-methylene linker topology, absent from patent-exemplified lead series, provides an orthogonal scaffold for benchmarking Gαᵢ vs. β-arrestin bias and exploring linker-length SAR. The predicted log P of ~2.8 supports standard in vivo formulation, avoiding solubility issues seen with high-log P agonists. Ideal for hepatocyte metabolite profiling to assess N-(4-methoxyphenyl)-mediated metabolic stability against CYP oxidation.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 946220-29-7
Cat. No. B2461841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS946220-29-7
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)12-22-21(26)23-13-16-11-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
InChIKeyCFXRZCBONXLIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946220-29-7): Structural Identity and Pharmacological Context


1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946220-29-7) is a chiral pyrrolidinyl-urea derivative with a molecular weight of 383.4 g·mol⁻¹ and formula C₂₁H₂₅N₃O₄ [1]. The compound belongs to a class of non-peptidic small-molecule agonists targeting the formyl peptide receptor like 1 (FPRL1, also designated FPR2/ALXR), a G protein-coupled receptor implicated in the resolution of inflammation [2]. Its core architecture – a 5-oxopyrrolidine ring N-substituted with a 4-methoxyphenyl group and a urea moiety bearing a 4-methoxybenzyl substituent – distinguishes it from simpler FPRL1-agonist chemotypes such as quinazolinones, pyrazolones, and benzimidazoles [2].

Why In-Class FPRL1 Agonists Cannot Substitute for 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea


FPRL1 (FPR2) is a conformationally plastic receptor capable of biased signaling; distinct agonists stabilize different receptor conformations, leading to divergent G-protein versus β-arrestin coupling and consequently non-equivalent pro-resolving versus pro-inflammatory functional profiles [1]. Within the pyrrolidinyl-urea sub-series, structure-activity relationship (SAR) data in the foundational patent demonstrate that seemingly minor modifications – such as moving a methoxy substituent from the para to the meta position or replacing a phenyl ring with a heterocycle – cause >10-fold shifts in agonist potency (EC₅₀) in intracellular calcium mobilization assays [1]. Therefore, generic interchange among FPRL1 agonists is pharmacologically unsound; procurement decisions must be anchored to the precise substitution pattern of the target compound.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea Relative to Closest Structural Analogs


Structural Topology Divergence from the Most Advanced FPRL1 Pyrrolidinyl-Urea Series

All specifically exemplified pyrrolidinyl-urea compounds in the key FPRL1 agonist patent (US 10,252,992 B2) feature a urea nitrogen directly attached to an aryl or heteroaryl ring (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-cyanophenyl) [1]. The target compound, in contrast, incorporates a 4-methoxybenzyl group connected to the urea nitrogen via a methylene (–CH₂–) spacer, with an additional methylene spacer linking the urea to the pyrrolidine 3-position. This dual-methylene linker topology creates a fundamentally different pharmacophoric geometry – greater conformational flexibility and altered hydrogen-bonding capacity – that is not represented in any exemplified compound within the patent [1].

FPRL1 agonist inflammation resolution medicinal chemistry

Para-Methoxybenzyl Urea Motif: Differential Hydrogen-Bond Potential Relative to Phenyl-Urea Comparators

The 4-methoxybenzyl substituent of the target compound introduces an additional hydrogen-bond acceptor (the methoxy oxygen, calculated pKₐ of conjugate acid ≈ −2.5) and a benzylic methylene that can participate in C–H···π interactions [1]. In the directly attached phenyl-urea series exemplified in US 10,252,992 B2, the urea NH is conjugated with the aryl π-system, reducing its hydrogen-bond donor capacity. The insertion of a methylene spacer in the target compound electronically decouples the urea from the aromatic ring, preserving full urea NH donor strength (H-bond acidity α ≈ 0.35 vs. α ≈ 0.25 for conjugated aryl-ureas on the Abraham scale) [2].

urea H-bonding solubility physicochemical properties

Predicted Lipophilicity Window: Balanced log P Relative to High-log P FPRL1 Agonists

The target compound has a calculated log P (octanol/water) of approximately 2.8 (ACD/Labs consensus model) [1], placing it within the optimal range for CNS-accessible, orally bioavailable small molecules (log P 2–3.5). Several FPRL1 agonist chemotypes disclosed in the patent literature, such as quinazolinones and certain spiro[2.4]heptanes, exhibit calculated log P values exceeding 4.0, which are associated with higher metabolic clearance, increased phospholipidosis risk, and poorer aqueous solubility [2]. The balanced lipophilicity of the target compound derives from the dual-methoxy substitution (each methoxy contributing ≈ −0.5 log P units relative to the unsubstituted phenyl analog) and the polar urea linker [1].

lipophilicity drug-likeness ADME prediction

N-(4-Methoxyphenyl)-5-oxopyrrolidine Scaffold: Metabolic Differentiation from N-Alkyl Pyrrolidinone Analogs

The 5-oxopyrrolidine (γ-lactam) ring in the target compound is N-arylated with a 4-methoxyphenyl group, in contrast to N-alkyl pyrrolidinone derivatives that are common in other FPRL1 agonist series [1]. N-Aryl lactams are generally resistant to oxidative N-dealkylation by cytochrome P450 enzymes, a major metabolic clearance pathway for N-alkyl lactams. In vitro microsomal stability data for structurally related N-(4-methoxyphenyl)-2-pyrrolidinones show intrinsic clearance (Cl_int) values in human liver microsomes of <15 μL/min/mg protein, whereas N-benzyl or N-methyl analogs exhibit Cl_int >40 μL/min/mg [2]. The target compound incorporates both the N-aryl lactam and the methoxybenzyl urea, but the benzylic urea is metabolized via hydrolysis rather than CYP oxidation, potentially yielding a distinct metabolite profile.

metabolic stability CYP liability pyrrolidinone

Optimal Research and Preclinical Application Scenarios for 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea


Chemical Probe for Deconvoluting FPRL1 Biased Signaling Pathways

Because the target compound possesses a unique dual-methylene linker topology that is absent from all patent-exemplified FPRL1 pyrrolidinyl-ureas [1], it can serve as a structurally orthogonal chemical probe. Researchers investigating whether different FPRL1 agonists exhibit biased agonism (differential Gαᵢ vs. β-arrestin recruitment) can benchmark this compound against the directly attached aryl-urea series to determine whether linker flexibility alters signaling bias factors (ΔΔlog(τ/Kₐ)) in BRET-based biosensor assays.

In Vivo Inflammation-Resolution Model Requiring a Moderate-log P Agonist

The predicted log P of ~2.8 positions this compound favorably for oral or intraperitoneal dosing in murine inflammation models (e.g., zymosan-induced peritonitis, bleomycin-induced lung inflammation) where excessive lipophilicity (log P >4) leads to rapid tissue sequestration and poor exposure at the inflammatory site [2]. Its balanced physicochemical profile supports formulation in standard vehicles (e.g., 5% DMSO/40% PEG400/saline) without the precipitation issues encountered with high-log P FPRL1 agonists.

Structure-Activity Relationship Expansion Around the Urea Methylene Spacer

Medicinal chemistry teams aiming to diversify FPRL1 agonist SAR beyond the directly N-aryl urea series disclosed in US 10,252,992 B2 can use this compound as a starting template for systematic linker-length variation (e.g., ethylene, propylene spacers). The target compound uniquely explores the n=1 methylene spacer at both urea attachment points, providing a critical data point for Free-Wilson or Topliss analysis of optimal linker geometry [1].

Comparative Metabolite Identification Studies Against N-Alkyl Pyrrolidinone Agonists

Given the predicted metabolic stability advantage of the N-aryl-γ-lactam scaffold over N-alkyl analogs [3], this compound is well-suited for head-to-head in vitro metabolite profiling (e.g., hepatocyte incubation with LC-HRMS analysis) to experimentally confirm whether the N-(4-methoxyphenyl) substitution indeed suppresses CYP-mediated ring oxidation, a common metabolic soft spot in pyrrolidinone-containing FPRL1 agonists.

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.